6-heptyl-7-methyl-6H-indolo[2,3-b]quinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-heptyl-7-methyl-6H-indolo[2,3-b]quinoxaline is a heterocyclic compound that belongs to the indoloquinoxaline family. These compounds are known for their diverse biological activities, including anticancer, antiviral, and antimicrobial properties. The unique structure of this compound makes it a valuable subject of study in medicinal chemistry and pharmacology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-heptyl-7-methyl-6H-indolo[2,3-b]quinoxaline typically involves the condensation of isatin with o-phenylenediamine under acidic conditions. Common catalysts include acetic acid, formic acid, or hydrochloric acid. The reaction is usually carried out at reflux temperature to ensure complete condensation .
Industrial Production Methods
Industrial production of this compound may involve the use of microwave irradiation to accelerate the reaction. Copper-doped cadmium sulfide nanoparticles or cerium(IV) oxide nanoparticles can be used as catalysts to enhance the yield and efficiency of the reaction .
Analyse Chemischer Reaktionen
Types of Reactions
6-heptyl-7-methyl-6H-indolo[2,3-b]quinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can yield indoloquinoxaline derivatives with different substituents.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under appropriate conditions
Major Products
The major products formed from these reactions include various substituted indoloquinoxaline derivatives, which can exhibit enhanced biological activities .
Wissenschaftliche Forschungsanwendungen
6-heptyl-7-methyl-6H-indolo[2,3-b]quinoxaline has several scientific research applications:
Wirkmechanismus
The primary mechanism of action of 6-heptyl-7-methyl-6H-indolo[2,3-b]quinoxaline involves DNA intercalation. This process disrupts DNA replication and transcription, leading to cell death in cancer cells. The compound also interacts with various proteins, modulating their activity and contributing to its antiviral and antimicrobial effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6H-indolo[2,3-b]quinoxaline: Shares a similar core structure but lacks the heptyl and methyl substituents.
Ellipticine: A naturally occurring alkaloid with a similar indoloquinoxaline skeleton, known for its anticancer properties
Uniqueness
6-heptyl-7-methyl-6H-indolo[2,3-b]quinoxaline is unique due to its specific substituents, which enhance its biological activity and make it a valuable compound for medicinal chemistry research. Its ability to intercalate DNA and interact with proteins sets it apart from other similar compounds .
Eigenschaften
Molekularformel |
C22H25N3 |
---|---|
Molekulargewicht |
331.5 g/mol |
IUPAC-Name |
6-heptyl-7-methylindolo[3,2-b]quinoxaline |
InChI |
InChI=1S/C22H25N3/c1-3-4-5-6-9-15-25-21-16(2)11-10-12-17(21)20-22(25)24-19-14-8-7-13-18(19)23-20/h7-8,10-14H,3-6,9,15H2,1-2H3 |
InChI-Schlüssel |
IWFOILRAGCRDJN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCN1C2=C(C=CC=C2C3=NC4=CC=CC=C4N=C31)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.